molecular formula C13H17ClFNO B1465364 (1-(2-Chloro-4-fluorobenzyl)piperidin-3-yl)methanol CAS No. 1458457-42-5

(1-(2-Chloro-4-fluorobenzyl)piperidin-3-yl)methanol

Cat. No.: B1465364
CAS No.: 1458457-42-5
M. Wt: 257.73 g/mol
InChI Key: MFUFHGDBHXARJX-UHFFFAOYSA-N
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Description

(1-(2-Chloro-4-fluorobenzyl)piperidin-3-yl)methanol is a useful research compound. Its molecular formula is C13H17ClFNO and its molecular weight is 257.73 g/mol. The purity is usually 95%.
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Scientific Research Applications

  • Synthesis and Characterization

    The compound (1-(2-Chloro-4-fluorobenzyl)piperidin-3-yl)methanol and its derivatives have been synthesized and characterized through various methods. For example, compounds similar in structure have been synthesized by condensation reactions and characterized using spectroscopic techniques and X-ray crystallography. These compounds generally crystallize in the monoclinic space group and exhibit chair conformations of the piperidine ring. The molecular structures are often stabilized by intermolecular hydrogen bonds and their geometries analyzed through structural exploration and Hirshfeld surface analysis (Benakaprasad et al., 2007), (Prasad et al., 2018).

  • Structural Characterization and Reactivity

    The structural characterization of related compounds involves detailed analysis using X-ray diffraction and various spectroscopic techniques. The studies reveal the crystalline nature, conformation of rings, and the geometrical arrangements around different atoms in the compound. Additionally, studies on the reactivity of similar chloro- and fluoro-substituted compounds with piperidine in methanol have been conducted, providing insights into the built-in solvation and reactivity patterns of these compounds (Coppens et al., 2010), (Girish et al., 2008).

  • Applications in Antimicrobial and Antitubercular Research

    Compounds with a similar structure have shown promising results in antimicrobial and antitubercular research. Some derivatives have demonstrated significant in vitro activity against various strains of bacteria and fungi, and others have shown potential in treating resistant strains of Mycobacterium tuberculosis, suggesting the therapeutic potential of these compounds (Patel et al., 2011), (Bisht et al., 2010).

  • Chemical Kinetics and Reaction Studies

    Research on the kinetics of reactions involving compounds with structural similarity has been conducted, revealing how the polarity of reactants and the activated complex, as well as the dipolarity/polarizability and hydrogen-bond donor acidity of media, affect the reaction rates. These studies provide valuable insights into the chemical behavior and reactivity of these compounds in different media (Yangjeh & Gholami, 2003).

Properties

IUPAC Name

[1-[(2-chloro-4-fluorophenyl)methyl]piperidin-3-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17ClFNO/c14-13-6-12(15)4-3-11(13)8-16-5-1-2-10(7-16)9-17/h3-4,6,10,17H,1-2,5,7-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFUFHGDBHXARJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)CC2=C(C=C(C=C2)F)Cl)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17ClFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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